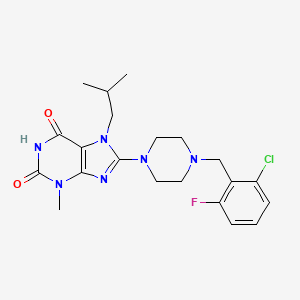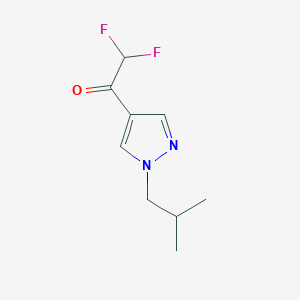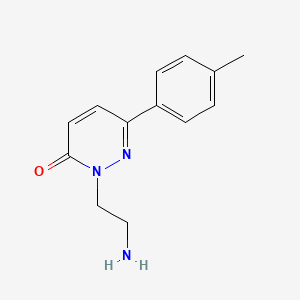
N,N'-bis(4-chlorobenzyl)sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(4-chlorobenzyl)sulfamide: is a chemical compound with the molecular formula C14H14Cl2N2O2S. It is known for its unique structure, which includes two 4-chlorobenzyl groups attached to a sulfamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-chlorobenzyl)sulfamide typically involves the reaction of 4-chlorobenzylamine with sulfamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-chlorobenzylamine+sulfamide→N,N’-bis(4-chlorobenzyl)sulfamide
Industrial Production Methods: Industrial production of N,N’-bis(4-chlorobenzyl)sulfamide may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial processes often incorporate continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-bis(4-chlorobenzyl)sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-bis(4-chlorobenzyl)sulfamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: N,N’-bis(4-chlorobenzyl)sulfamide has shown promise in medicinal chemistry as a potential drug candidate. Its interactions with biological targets are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of N,N’-bis(4-chlorobenzyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Vergleich Mit ähnlichen Verbindungen
- N,N’-bis(4-methylbenzyl)sulfamide
- N,N’-bis(4-fluorobenzyl)sulfamide
- N,N’-bis(4-bromobenzyl)sulfamide
Comparison: N,N’-bis(4-chlorobenzyl)sulfamide is unique due to the presence of chlorine atoms in the benzyl groups. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the chlorine atoms can influence the compound’s reactivity, solubility, and interaction with biological targets. The presence of chlorine may enhance the compound’s ability to inhibit specific enzymes or interact with receptors, making it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-chlorophenyl)methylsulfamoyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2S/c15-13-5-1-11(2-6-13)9-17-21(19,20)18-10-12-3-7-14(16)8-4-12/h1-8,17-18H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPQPFGZQOHNGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2365648.png)




![3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2365655.png)



![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide](/img/structure/B2365665.png)
